5-Ethyl-3-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethyl group at the 5-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-3-methylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 5-ethyl-3-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 5-ethyl-3-methylbenzoic acid and thionyl chloride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methylbenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 5-ethyl-3-methylbenzoic acid and hydrochloric acid.
Reduction: Can be reduced to 5-ethyl-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
5-Ethyl-3-methylbenzoic acid: Formed from hydrolysis.
5-Ethyl-3-methylbenzyl alcohol: Formed from reduction.
Scientific Research Applications
5-Ethyl-3-methylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Utilized in the development of new drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-ethyl-3-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
Benzoyl chloride: The parent compound, without the ethyl and methyl substitutions.
4-Methylbenzoyl chloride: A derivative with a methyl group at the 4-position.
3,5-Dimethylbenzoyl chloride: A derivative with methyl groups at both the 3- and 5-positions.
Uniqueness
5-Ethyl-3-methylbenzoyl chloride is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring. These substitutions can influence the compound’s reactivity and the properties of the products formed from its reactions. For example, the presence of the ethyl group can increase the hydrophobicity of the compound, affecting its solubility and interaction with other molecules.
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-ethyl-5-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-3-8-4-7(2)5-9(6-8)10(11)12/h4-6H,3H2,1-2H3 |
InChI Key |
UITJTIQBZAKYTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.